molecular formula C11H8ClIN2 B13425834 4-Chloro-6-(3-iodophenyl)-2-methylpyrimidine

4-Chloro-6-(3-iodophenyl)-2-methylpyrimidine

Cat. No.: B13425834
M. Wt: 330.55 g/mol
InChI Key: ZIOWAKDDAKVTQG-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-iodophenyl)-2-methylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with chlorine, iodine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(3-iodophenyl)-2-methylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodoaniline and 2-chloro-4,6-dimethylpyrimidine.

    Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to couple 3-iodoaniline with 2-chloro-4,6-dimethylpyrimidine.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(3-iodophenyl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine or iodine atoms.

Scientific Research Applications

4-Chloro-6-(3-iodophenyl)-2-methylpyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.

    Biological Research: The compound can serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-iodophenyl)-2-methylpyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

    4-Chloro-2-methylpyrimidine: Lacks the iodophenyl group, which may result in different reactivity and applications.

    6-(3-Iodophenyl)-2-methylpyrimidine:

Uniqueness: 4-Chloro-6-(3-iodophenyl)-2-methylpyrimidine is unique due to the presence of both chlorine and iodine substituents on the pyrimidine ring, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C11H8ClIN2

Molecular Weight

330.55 g/mol

IUPAC Name

4-chloro-6-(3-iodophenyl)-2-methylpyrimidine

InChI

InChI=1S/C11H8ClIN2/c1-7-14-10(6-11(12)15-7)8-3-2-4-9(13)5-8/h2-6H,1H3

InChI Key

ZIOWAKDDAKVTQG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)I

Origin of Product

United States

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